molecular formula C17H14N8O B2935490 1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide CAS No. 1428372-88-6

1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B2935490
CAS No.: 1428372-88-6
M. Wt: 346.354
InChI Key: QYSYDKGZPYYSLW-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a triazole ring, and a pyrimidine ring

Mechanism of Action

Target of Action

It’s known that compounds with a similar structure, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .

Biochemical Pathways

For example, indole derivatives have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s known that similar compounds have been screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (mcf-7) with various concentrations . The biological interpretation assay outcome was demonstrated in terms of cell viability percentage reduction and IC50 values .

Result of Action

Similar compounds have been shown to exhibit promising cytotoxic activity . For example, certain compounds demonstrated remarkable cytotoxic activity with IC50 values that were even better than the standard drug cisplatin .

Action Environment

It’s known that the crystalline forms of similar compounds can vary, which may influence their stability and efficacy .

Biochemical Analysis

Biochemical Properties

Compounds containing similar functional groups, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Cellular Effects

Similar compounds have shown to have cytotoxic activities against various tumor cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide vary with different dosages in animal models

Metabolic Pathways

Similar compounds have been found to interact with various enzymes or cofactors .

Transport and Distribution

Similar compounds have been found to interact with various transporters or binding proteins .

Subcellular Localization

Similar compounds have been found to interact with specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired rings .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, which can confer distinct chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

2-methyl-5-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8O/c1-24-14(7-13(23-24)12-5-3-2-4-6-12)17(26)22-15-8-16(20-10-19-15)25-11-18-9-21-25/h2-11H,1H3,(H,19,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSYDKGZPYYSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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